molecular formula C11H14O B6179660 6,7-dimethyl-2,3-dihydro-1H-inden-1-ol CAS No. 249897-27-6

6,7-dimethyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B6179660
CAS No.: 249897-27-6
M. Wt: 162.2
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Description

6,7-dimethyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol It is a derivative of indan, characterized by the presence of two methyl groups at positions 6 and 7, and a hydroxyl group at position 1 on the indan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of 6,7-dimethylindanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol . The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), catalysts like iron (Fe) or aluminum chloride (AlCl3)

Major Products Formed

    Oxidation: 6,7-dimethylindanone

    Reduction: 6,7-dimethylindan

    Substitution: Halogenated derivatives of this compound

Mechanism of Action

The mechanism of action of 6,7-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s hydrophobic indan ring system can interact with lipid membranes, affecting membrane fluidity and permeability . These interactions can modulate various biochemical processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-dimethyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both methyl groups and a hydroxyl group on the indan ring system. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

249897-27-6

Molecular Formula

C11H14O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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